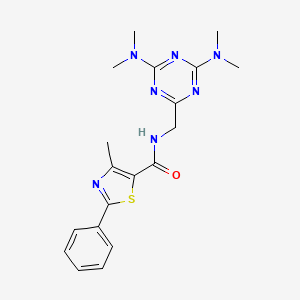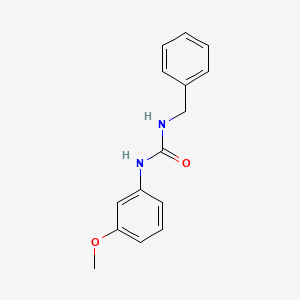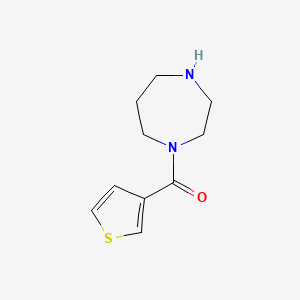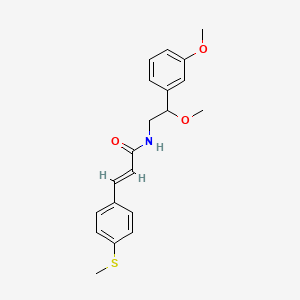![molecular formula C19H15ClN4O4S B2966313 2-(3-(4-chlorophenyl)ureido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide CAS No. 955715-15-8](/img/structure/B2966313.png)
2-(3-(4-chlorophenyl)ureido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule. It contains several functional groups, including a ureido group, a thiazole group, and a dihydrobenzodioxin group. The presence of these groups suggests that the compound could have interesting chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For example, 2,3-dihydrobenzo[b][1,4]dioxin derivatives have been synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Molecular Structure Analysis
The overall geometry of similar molecules is largely planar, but slightly kinked, leading to a dihedral angle between the planes of the benzene rings at either side of the molecule .科学的研究の応用
Solvent Effects on Carboxamide Spectra
Research into carboxamides, including compounds structurally related to 2-(3-(4-chlorophenyl)ureido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide, has shown the impact of solvent polarity on their absorption and fluorescence spectra. Studies on similar carboxamides revealed changes in dipole moments between the ground and excited states, highlighting the molecule's response to solvent environments. This has implications for understanding the photophysical properties of such compounds in various solvents, with potential applications in the development of fluorescent probes and materials science (Patil et al., 2011).
Antibacterial Activity
Further research into analogs of thiazole-carboxamide structures has demonstrated promising antibacterial activity, particularly against strains such as Staphylococcus aureus and Bacillus subtilis. This suggests a potential application for such compounds in developing new antibacterial agents. The cytotoxic activity of these compounds against mammalian cells was also assessed, indicating their safety profile at antibacterial concentrations (Palkar et al., 2017).
Novel Syntheses and Mechanisms
The exploration of reactions involving anthranilamide and isocyanates leading to the synthesis of new heterocyclic structures provides insights into the synthetic versatility of carboxamide analogs. Such studies offer a deeper understanding of reaction mechanisms that can be applied to synthesize a wide range of heterocyclic compounds, opening doors to new drugs and materials (Chern et al., 1988).
Antitumor and Antimicrobial Activities
Additional research has revealed that certain thiazole and oxazole substituted benzothiazole derivatives exhibit anti-inflammatory, analgesic, and antimicrobial activities. These findings suggest potential applications in developing new therapeutic agents for treating inflammation, pain, and infections. The study of such compounds' mechanism of action and efficacy further contributes to the pharmaceutical sciences (Kumar & Singh, 2020).
Dyeing Polyester Fibers
In the field of materials science, novel heterocyclic aryl monoazo organic compounds, including carboxamide structures, have been synthesized for dyeing polyester fibers. These compounds exhibit high efficiency in dyeing, alongside antioxidant, antitumor, and antimicrobial activities. This research indicates potential applications in developing sterile and biologically active fabrics for various life applications (Khalifa et al., 2015).
将来の方向性
特性
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O4S/c20-11-1-3-12(4-2-11)22-18(26)24-19-23-14(10-29-19)17(25)21-13-5-6-15-16(9-13)28-8-7-27-15/h1-6,9-10H,7-8H2,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBNODUGAOUDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-[2-[2-[2-[4-[(Z)-1-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethyl]-4-[(3S,4S)-7-cyano-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-3-[[(2S)-2-(methylamino)propanoyl]amino]-2-oxo-3,4-dihydro-1,5-benzodiazepine-5-carbonyl]benzamide](/img/structure/B2966239.png)
![N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline](/img/structure/B2966240.png)



![Sodium 1-cyclobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2966248.png)

![methyl (5-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2966251.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B2966252.png)

